molecular formula C16H22N2O2 B7518482 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone

3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone

Cat. No. B7518482
M. Wt: 274.36 g/mol
InChI Key: XVIYVNITRVBYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone, also known as DEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEC is a heterocyclic compound that belongs to the class of chromones and has a molecular formula of C19H25N2O2.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. This compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. This compound has also been shown to reduce the levels of reactive oxygen species, which are implicated in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, this compound has some limitations as well. Its solubility in water is low, which can make it challenging to administer in experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to possess neuroprotective properties, and further studies are needed to explore its potential as a therapeutic agent for these diseases. Another area of interest is the development of novel this compound derivatives with improved solubility and potency. These derivatives could potentially have enhanced therapeutic effects and be more suitable for use in clinical settings.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone can be synthesized using various methods, including a one-pot reaction of 4-ethylpiperazine-1-carboxamide, 4-hydroxyacetophenone, and acetic anhydride. The reaction is catalyzed by p-toluene sulfonic acid, and the product is purified using column chromatography.

Scientific Research Applications

3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. This compound has also been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-17-7-9-18(10-8-17)16(19)14-11-13-5-3-4-6-15(13)20-12-14/h3-6,14H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIYVNITRVBYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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